molecular formula C7H9ClN2O B2430492 2-(6-Chloropyridazin-3-yl)propan-2-ol CAS No. 1093881-08-3

2-(6-Chloropyridazin-3-yl)propan-2-ol

Cat. No.: B2430492
CAS No.: 1093881-08-3
M. Wt: 172.61
InChI Key: XIYLFAZRGGRFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol It is characterized by the presence of a chloropyridazine ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)propan-2-ol typically involves the reaction of 6-chloropyridazine with a suitable propanol derivative. One common method involves the use of 6-chloropyridazine-3-carboxylic acid methyl ester and methylmagnesium chloride as starting materials . The reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridazine ring.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(6-chloropyridazin-3-yl)propanal, while substitution reactions could produce derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridazin-3-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

    2-(6-Chloropyridazin-3-yl)methanol: Contains a methanol group instead of propanol.

    2-(6-Chloropyridazin-3-yl)butanol: Features a butanol group instead of propanol.

Uniqueness

2-(6-Chloropyridazin-3-yl)propan-2-ol is unique due to its specific combination of a chloropyridazine ring and a propanol group. This structure provides distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Biological Activity

2-(6-Chloropyridazin-3-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties, characterized by a chlorinated pyridazine ring and a secondary alcohol moiety. Its molecular formula is C₈H₈ClN₂O. This article explores the biological activities associated with this compound, including its potential applications in drug development, photocatalysis, and antimicrobial activity.

Structural Characteristics

The compound features a pyridazinyl group linked to a propan-2-ol structure, which influences its reactivity and biological interactions. The presence of the chlorine atom on the pyridazine ring enhances its pharmacological properties, making it a candidate for various biological applications.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits moderate antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The MTT assay has been utilized to assess cytotoxicity levels against human colon cancer cell lines, indicating potential use in cancer research.

2. Cytotoxicity Studies

In vitro assays have shown that this compound has significant cytotoxic effects on certain cancer cell lines. The results from the MTT assay indicated that the compound can reduce cell viability, suggesting its potential as an anticancer agent.

3. Photocatalytic Activity

The compound has been investigated for its role in photocatalytic processes, particularly in the degradation of organic dyes such as rhodamine B and methylene blue. Studies revealed that complexes formed with this compound can achieve degradation rates of up to 96% under visible light conditions. This property highlights its potential application in environmental remediation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological receptors. These studies suggest that the compound has a favorable binding profile, indicating its potential as a lead compound in drug discovery.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
6-ChloropyridazinePyridazine ring with chlorineKnown for antimicrobial activity
1-(6-Chloropyridazin-3-yloxy)-propan-2-olSimilar alcohol structure but with an ether groupPotentially different bioactivity due to ether substitution
2-(5-Chloro-pyrimidin-4-yloxy)-propan-2-olPyrimidine derivative with ether linkageExhibits different pharmacological properties

This table illustrates how the specific chlorinated pyridazine structure and secondary alcohol functionality of this compound may influence its reactivity and biological interactions uniquely compared to other compounds.

Case Studies

Several case studies have explored the biological applications of this compound:

  • Fluorescent Sensors Development : Research indicates that this compound can act as a ligand for metal ions, forming complexes that are useful in developing novel fluorescent sensors.
  • Cancer Therapeutics : The cytotoxic properties of this compound against colon cancer cells were evaluated, showing promise for further development in cancer therapeutics.
  • Environmental Applications : The photocatalytic properties of complexes involving this compound have been studied for their effectiveness in degrading hazardous organic dyes, indicating significant potential for environmental applications.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYLFAZRGGRFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of MeTHF (2.5 mL) and toluene (10 mL) was added MeMgCl (3.0 M, 9.7 mL) and stirred at −20° C. under N2 atmosphere followed by the addition of t-BuOH (0.5 mL, 5.79 mmol) in MeTHF (7 mL) dropwise. The solution was allowed to stir for 30 min and warmed to 3° C. and cooled backed down to −20° C. followed by the addition of the methyl 6-chloropyridazine-3-carboxylate (1.0 g, 5.79 mmol) in portions. The solution quickly turned dark violet and stirred at 0° C. for 30 min. The solution was then poured into a flask containing 1 N HCl at −5° C. and diluted with EtOAc followed by stirring for 10 min. The layers were separated and the organic layers were washed with sat. NaHCO3 and brine. The acidic aqueous layer was neutralized with sat. NaHCO3 and extracted with EtOAc. The organic layers were combined and concentrated under rotary evaporation. Column chromatography Hex to 100% EtOAc provided the title compound.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
9.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.